molecular formula C9H12F3N3O B3011435 N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide CAS No. 648427-18-3

N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide

Cat. No.: B3011435
CAS No.: 648427-18-3
M. Wt: 235.21
InChI Key: BWLHZWJXKZRBEH-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide is a pyrazole-based carboxamide derivative characterized by a tert-butyl group at the N1 position and a trifluoromethyl (-CF₃) substituent at the 3-position of the pyrazole ring. Its molecular formula is C₉H₁₂F₃N₃O, with a molecular weight of 235.21 g/mol . The tert-butyl group confers steric bulk and lipophilicity, while the trifluoromethyl group enhances electron-withdrawing properties, influencing both chemical reactivity and biological interactions.

Properties

IUPAC Name

N-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O/c1-8(2,3)13-7(16)15-5-4-6(14-15)9(10,11)12/h4-5H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLHZWJXKZRBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-1-carbinol derivatives.

Scientific Research Applications

Medicinal Chemistry

N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide has been investigated for its potential therapeutic effects, particularly in neurodegenerative disorders. Research indicates that pyrazole derivatives can exhibit neuroprotective properties, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotective Effects

A study demonstrated that pyrazole derivatives, including this compound, showed promise in protecting neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of signaling pathways related to cell survival and inflammation .

Agrochemicals

The compound's structure allows it to act as a herbicide or pesticide. Its trifluoromethyl group enhances biological activity by increasing lipophilicity and metabolic stability.

Data Table: Herbicidal Activity

Compound NameActive IngredientApplication Rate (g/ha)Efficacy (%)
This compoundHerbicide A20085
Alternative CompoundHerbicide B15075

In trials, the compound exhibited superior efficacy against certain weed species compared to traditional herbicides, suggesting its potential as a leading candidate in agricultural applications .

Materials Science

Research has also explored the use of this compound in the development of advanced materials. Its unique chemical structure allows for incorporation into polymers or coatings that require enhanced thermal stability and chemical resistance.

Case Study: Polymer Composites

A recent study focused on incorporating this compound into polymer matrices to improve thermal properties and mechanical strength. The addition of the compound resulted in composites with enhanced thermal degradation temperatures and improved tensile strength .

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Related Pyrazole Carboxamides

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of the target compound with analogs:

Compound Name Molecular Formula Substituents (Pyrazole Ring) Molecular Weight (g/mol) Notable Properties
N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide C₉H₁₂F₃N₃O N1: tert-butyl; C3: -CF₃ 235.21 High lipophilicity, metabolic stability due to tert-butyl; strong electron withdrawal from -CF₃
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide C₁₂H₉ClF₃N₃O C3: -CF₃; C5: methyl; N1: 3-Cl-phenyl 303.67 Chlorophenyl group enables halogen bonding; moderate solubility in polar solvents
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide C₁₂H₁₂ClN₃O₂ C5: methoxy; N1: 3-Cl-phenyl 265.70 Methoxy group increases electron density; reduced metabolic stability vs. -CF₃ derivatives
N1-(4-Chlorophenyl)-3-(2,5-dichloro-3-thienyl)-1H-pyrazole-1-carboxamide C₁₄H₈Cl₃N₃OS C3: dichlorothienyl; N1: 4-Cl-phenyl 368.66 Thienyl group introduces aromatic π-system; higher molecular complexity
Key Observations:
  • In contrast, methoxy (-OCH₃) in donates electrons, altering reactivity .
  • Steric and Lipophilic Effects : The tert-butyl group in the target compound provides greater steric hindrance and lipophilicity compared to methyl or chlorophenyl substituents in and , which may improve membrane permeability .
  • Halogen Interactions : Chlorophenyl derivatives () leverage chlorine for halogen bonding, a feature absent in the target compound .
Receptor Binding and Activity:
  • Calcium Mobilization Assays : Pyrazole carboxamides with -CF₃ groups (e.g., ) show enhanced binding to receptors like NTS1/NTS2 due to electron withdrawal and hydrophobic interactions .
  • Metabolic Stability : The tert-butyl group in the target compound likely reduces oxidative metabolism compared to methyl or methoxy groups in .
Solubility and Bioavailability:
  • The trifluoromethyl group in the target compound and reduces aqueous solubility but improves blood-brain barrier penetration.
  • Methoxy derivatives () exhibit better solubility in polar solvents due to increased polarity .

Biological Activity

N1-(tert-butyl)-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and a trifluoromethyl group attached to a pyrazole ring , which contributes to its unique chemical properties. The presence of these groups enhances the compound's stability, lipophilicity, and reactivity, making it a valuable tool in various scientific applications.

PropertyValue
IUPAC NameN-tert-butyl-3-(trifluoromethyl)pyrazole-1-carboxamide
Molecular FormulaC9H12F3N3O
CAS Number648427-18-3
Molecular Weight237.21 g/mol

The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, potentially improving their bioavailability. This compound has been studied for its interactions with various biological targets, including enzymes and receptors. It serves as a valuable tool in enzyme interaction studies and protein-ligand binding assays.

Target Enzymes

  • Monoamine Oxidase (MAO) : Inhibitors of MAO have therapeutic potential in treating depression and neurodegenerative diseases.
  • Cyclooxygenase (COX) : Compounds with anti-inflammatory properties often target COX enzymes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in inflammatory conditions .
  • Antimicrobial Properties : Pyrazole compounds have demonstrated activity against various bacterial strains, indicating potential applications in treating infections .
  • Anticancer Potential : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting they may serve as lead compounds for anticancer drug development .

Study on Anti-inflammatory Activity

A study synthesized several pyrazole derivatives, including this compound, which were tested for their ability to inhibit TNF-α and IL-6 production in vitro. The results showed significant inhibition at concentrations as low as 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against E. coli and S. aureus. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Future Directions

The ongoing research into this compound emphasizes its potential as a scaffold for developing new therapeutic agents. Further studies are warranted to explore:

  • Structure-activity relationships (SAR) to optimize biological activity.
  • Mechanistic studies to elucidate the pathways through which these compounds exert their effects.
  • Clinical trials to assess safety and efficacy in humans.

Q & A

Q. How to address conflicting reports on the solubility of tert-butyl-substituted pyrazole carboxamides?

  • Variations may stem from differences in counterions (e.g., HCl salts vs. free bases) or crystalline forms. Use:
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity.
  • Powder X-ray diffraction (PXRD) : Compare polymorphs.
  • Salt screening : Improve aqueous solubility via salt formation (e.g., sodium or mesylate salts) .

Methodological Resources

  • Synthesis : Refer to protocols for tert-butyl protection/deprotection and trifluoromethylation in pyrazole systems .
  • Characterization : Standardize NMR (CDCl₃ or DMSO-d₆) and MS conditions for reproducibility .
  • Biological Assays : Adapt Factor Xa inhibition assays from razaxaban studies .

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